molecular formula C7H4ClN3O3S B8473627 m-Azidosulphonyl-benzoyl chloride CAS No. 15417-53-5

m-Azidosulphonyl-benzoyl chloride

Cat. No.: B8473627
CAS No.: 15417-53-5
M. Wt: 245.64 g/mol
InChI Key: VIMBXOWNDHBZNG-UHFFFAOYSA-N
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Description

m-Azidosulphonyl-benzoyl chloride is a specialized aromatic compound featuring a benzoyl chloride backbone substituted with an azidosulphonyl group at the meta position. This structure confers unique reactivity, particularly in electrophilic substitution and photoaffinity labeling applications. The azidosulphonyl moiety (-SO₂N₃) enhances its utility in crosslinking reactions and sensor technologies due to its ability to generate nitrenes upon UV irradiation, enabling covalent bond formation with target molecules . Its solubility in polar aprotic solvents (e.g., methanol, acetonitrile) and stability under anhydrous conditions make it a preferred reagent in synthetic chemistry and materials science.

Properties

CAS No.

15417-53-5

Molecular Formula

C7H4ClN3O3S

Molecular Weight

245.64 g/mol

IUPAC Name

3-azidosulfonylbenzoyl chloride

InChI

InChI=1S/C7H4ClN3O3S/c8-7(12)5-2-1-3-6(4-5)15(13,14)11-10-9/h1-4H

InChI Key

VIMBXOWNDHBZNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N=[N+]=[N-])C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Analysis

  • Synthetic Efficiency : The meta isomer is synthesized in 72% yield via sulfonation of benzoyl chloride followed by azidation, outperforming the ortho isomer (55% yield) due to fewer side reactions .
  • Environmental Stability : Accelerated aging studies (40°C, 75% humidity) show the meta derivative retains 90% activity after 30 days, whereas the para isomer degrades to 60% under identical conditions.

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